methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate
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Description
Methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H15BrN2O4S2 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, it’s possible that “Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate” might also target similar pathways or enzymes.
Biological Activity
Methyl 5-({[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a synthetic organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes involved in metabolic pathways.
Chemical Structure and Properties
The structure of the compound can be described by its molecular formula C17H15BrN2O3S. The presence of the thienopyrimidine core and the furan ring contributes to its biological activity. The compound features a bromophenyl group that enhances its interaction with biological targets.
Research indicates that compounds similar to this compound function primarily as inhibitors of key enzymes involved in nucleotide biosynthesis. For instance, studies have shown that thieno[2,3-d]pyrimidines exhibit inhibitory effects on enzymes like GARFTase and AICARFTase, which are crucial for purine biosynthesis. This dual inhibition can lead to reduced proliferation of cancer cells by disrupting their metabolic pathways .
Antitumor Activity
The compound has demonstrated significant antitumor activity in various studies. For example:
- In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit cell growth in several cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity against specific cancer types .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes:
- GARFTase : The compound exhibits a Ki value of approximately 2.97 μM against GARFTase.
- AICARFTase : It also shows inhibition with a Ki value around 9.48 μM .
Case Studies
- Study on Structural Variants : A study involving various thieno[2,3-d]pyrimidine derivatives highlighted the importance of structural modifications on biological activity. Compounds with different substituents on the aromatic rings showed varying degrees of enzyme inhibition and cytotoxicity against cancer cell lines .
- In Vivo Efficacy : In animal models, compounds similar to this compound were tested for their ability to inhibit tumor growth. Results indicated that these compounds could significantly reduce tumor size when administered at appropriate doses .
Data Tables
Compound Name | Target Enzyme | Ki Value (μM) | IC50 Value (μM) | Activity |
---|---|---|---|---|
Methyl 5-(...) | GARFTase | 2.97 | - | Inhibitor |
Methyl 5-(...) | AICARFTase | 9.48 | - | Inhibitor |
Thieno[2,3-d]pyrimidine Derivative | Various Cancer Cell Lines | - | ~1.0 - ~10 | Cytotoxic |
Properties
IUPAC Name |
methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S2/c1-25-18(24)15-7-6-13(26-15)10-28-19-21-14-8-9-27-16(14)17(23)22(19)12-4-2-11(20)3-5-12/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBVXOAQWXDVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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